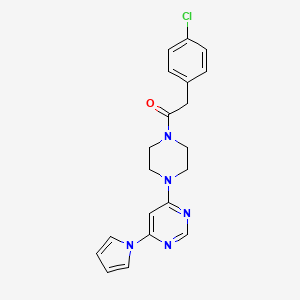
1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C20H20ClN5O and its molecular weight is 381.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone is a complex organic molecule characterized by its unique structural features, including a pyrimidine ring, a piperazine moiety, and a chlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy and neuroprotection.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, particularly kinases involved in cell signaling pathways. The piperazine and pyrimidine moieties are known to enhance binding affinity and selectivity towards specific kinases, which are critical in regulating cellular processes such as proliferation and apoptosis.
Key Biological Activities:
- Kinase Inhibition : The compound has shown promise as a kinase inhibitor, which is crucial for cancer treatment. Kinases play a significant role in cell signaling and their dysregulation is often associated with cancer progression.
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating inflammatory responses in neurodegenerative diseases.
In Vitro Studies
In vitro assays have demonstrated that the compound inhibits the activity of several key kinases involved in tumor growth. For instance, it has been reported to have an IC50 value in the low nanomolar range against specific receptor tyrosine kinases (RTKs) .
| Kinase Target | IC50 (nM) | Effect |
|---|---|---|
| EGFR | 30 | Inhibition of proliferation |
| mTOR | 50 | Suppression of signaling |
| RET | 25 | Inhibition of cell growth |
In Vivo Studies
In vivo studies using murine models have indicated that the compound can significantly reduce tumor size in xenograft models by inhibiting angiogenesis and promoting apoptosis in cancer cells . Furthermore, studies on neuroprotection have shown that the compound reduces microglial activation and pro-inflammatory cytokine release in models of Parkinson's disease .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the piperazine or pyrimidine rings can significantly alter the biological activity of the compound. For example, substituting different groups on the chlorophenyl moiety has been shown to enhance potency against certain kinases while reducing off-target effects .
科学的研究の応用
Anticancer Activity
Research indicates that compounds similar to 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperazine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell survival and proliferation, such as the inhibition of CDK9-mediated RNA polymerase II transcription, which reduces the expression of anti-apoptotic proteins like Mcl-1 .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar pyrimidine and piperazine derivatives have been tested against a range of bacterial strains, showing effectiveness in inhibiting growth. The presence of the chlorophenyl group may enhance lipophilicity, aiding in membrane penetration and subsequent antimicrobial action.
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The presence of the pyrimidine and pyrrole rings may contribute to interactions with neurotransmitter receptors, potentially leading to mood stabilization and reduced anxiety levels.
Case Studies
Several studies highlight the efficacy of similar compounds:
特性
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O/c21-17-5-3-16(4-6-17)13-20(27)26-11-9-25(10-12-26)19-14-18(22-15-23-19)24-7-1-2-8-24/h1-8,14-15H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXLIFNHKSNJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













